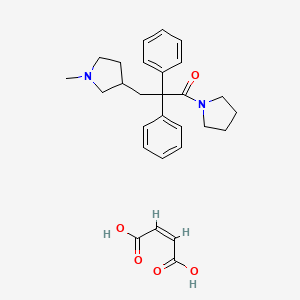
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a (Z)-but-2-enedioic acid moiety and a pyrrolidinyl-propanone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, including the formation of the pyrrolidinyl-propanone core and the subsequent attachment of the (Z)-but-2-enedioic acid moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- (Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one shares structural similarities with other pyrrolidinyl-propanone derivatives and (Z)-but-2-enedioic acid analogs.
- Similar compounds include this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6302-73-4 |
|---|---|
分子式 |
C28H34N2O5 |
分子量 |
478.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(1-methylpyrrolidin-3-yl)-2,2-diphenyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C24H30N2O.C4H4O4/c1-25-17-14-20(19-25)18-24(21-10-4-2-5-11-21,22-12-6-3-7-13-22)23(27)26-15-8-9-16-26;5-3(6)1-2-4(7)8/h2-7,10-13,20H,8-9,14-19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
JOXMNVWEHCGOKZ-BTJKTKAUSA-N |
異性体SMILES |
CN1CCC(C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN1CCC(C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















